1,1'-[(2-Methyl-5-nitropyrimidine-4,6-diyl)bis(iminobenzene-4,1-diyl)]diethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[4-({6-[(4-ACETYLPHENYL)AMINO]-2-METHYL-5-NITROPYRIMIDIN-4-YL}AMINO)PHENYL]ETHANONE is a complex organic compound with a unique structure that includes both aromatic and heterocyclic components
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[4-({6-[(4-ACETYLPHENYL)AMINO]-2-METHYL-5-NITROPYRIMIDIN-4-YL}AMINO)PHENYL]ETHANONE typically involves multiple steps, including the formation of intermediate compounds. One common synthetic route involves the condensation of 4-acetylphenylamine with 6-amino-2-methyl-5-nitropyrimidine under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol, and may require the use of catalysts to enhance the reaction rate and yield.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The reaction conditions are optimized to ensure high yield and purity of the final product. Quality control measures, such as chromatography and spectroscopy, are employed to monitor the synthesis process and verify the chemical structure of the compound.
Chemical Reactions Analysis
Types of Reactions
1-[4-({6-[(4-ACETYLPHENYL)AMINO]-2-METHYL-5-NITROPYRIMIDIN-4-YL}AMINO)PHENYL]ETHANONE undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert nitro groups to amino groups.
Substitution: Aromatic substitution reactions can introduce different functional groups into the compound.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as hydrogen gas in the presence of a palladium catalyst, and electrophiles for substitution reactions. The reaction conditions, such as temperature, pressure, and solvent, are carefully controlled to achieve the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while reduction can produce amino derivatives. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives with different properties.
Scientific Research Applications
1-[4-({6-[(4-ACETYLPHENYL)AMINO]-2-METHYL-5-NITROPYRIMIDIN-4-YL}AMINO)PHENYL]ETHANONE has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study cellular processes.
Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: Utilized in the development of advanced materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 1-[4-({6-[(4-ACETYLPHENYL)AMINO]-2-METHYL-5-NITROPYRIMIDIN-4-YL}AMINO)PHENYL]ETHANONE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and affecting cellular processes. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
1-[4-[(4-acetylphenyl)amino]phenyl]ethanone: A structurally similar compound with different substituents.
1-[4-[(4,6-dimethyl-2-pyrimidinyl)amino]phenyl]ethanone: Another related compound with variations in the pyrimidine ring.
Uniqueness
1-[4-({6-[(4-ACETYLPHENYL)AMINO]-2-METHYL-5-NITROPYRIMIDIN-4-YL}AMINO)PHENYL]ETHANONE is unique due to its specific combination of functional groups and structural features
Properties
Molecular Formula |
C21H19N5O4 |
---|---|
Molecular Weight |
405.4 g/mol |
IUPAC Name |
1-[4-[[6-(4-acetylanilino)-2-methyl-5-nitropyrimidin-4-yl]amino]phenyl]ethanone |
InChI |
InChI=1S/C21H19N5O4/c1-12(27)15-4-8-17(9-5-15)24-20-19(26(29)30)21(23-14(3)22-20)25-18-10-6-16(7-11-18)13(2)28/h4-11H,1-3H3,(H2,22,23,24,25) |
InChI Key |
RVQSNJCXUVIDNM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC(=C(C(=N1)NC2=CC=C(C=C2)C(=O)C)[N+](=O)[O-])NC3=CC=C(C=C3)C(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.